Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a specialized organic compound with significant applications in chemical research and synthesis. Its molecular formula is , and it has a molecular weight of 335.76 g/mol. This compound is classified under the category of sulfonyl-containing compounds, which are known for their diverse reactivity and utility in medicinal chemistry and agrochemicals. The compound's IUPAC name reflects its complex structure, which includes a chlorosulfonyl group and a phenylmethoxycarbonylamino moiety, making it a valuable intermediate in organic synthesis.
The synthesis of methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented, similar compounds can be synthesized through the following general approaches:
These methods highlight the typical strategies employed in synthesizing complex organic molecules that contain multiple functional groups.
The molecular structure of methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate can be described using various structural representations:
InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1
COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
These representations provide insight into the compound's connectivity and stereochemistry, particularly noting the presence of the chiral center at the second carbon atom.
Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate can participate in various chemical reactions:
These reactions exemplify the versatility of this compound in synthetic organic chemistry.
The mechanism of action for methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate primarily revolves around its role as an electrophile due to the presence of the chlorosulfonyl group. This group enhances the reactivity of adjacent nucleophiles:
Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate exhibits several notable physical and chemical properties:
These properties are essential for understanding how this compound behaves in various environments and applications.
Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate has several scientific uses:
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: